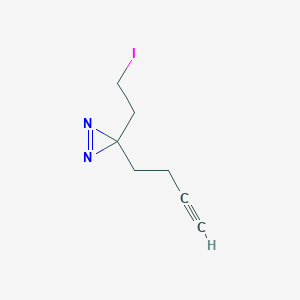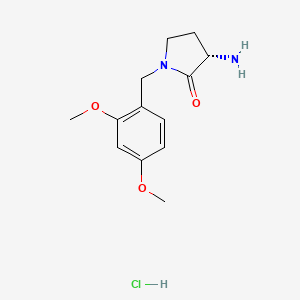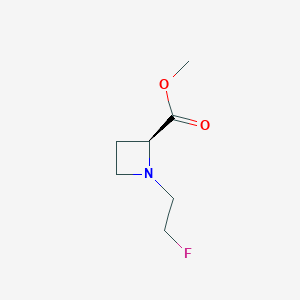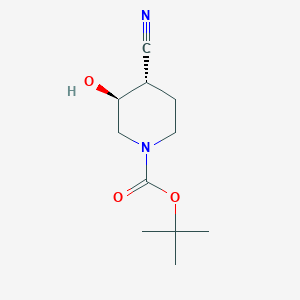
3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine
説明
3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine, also known as BIE, is a versatile synthetic intermediate used in the synthesis of various compounds. It is a diazirine derivative that serves as a useful reagent for the preparation of various compounds due to its unique reactivity and stability. BIE is a highly reactive compound that can be used in a variety of chemical reactions, including the synthesis of heterocyclic compounds, as well as in the preparation of various biological active compounds. BIE is also known to have potential applications in the pharmaceutical industry due to its wide range of reactivity and stability.
科学的研究の応用
Photoactivated Modification of Carbon Surfaces
3-Aryl-3-(trifluoromethyl)diazirines, similar in structure to the compound , have been used as photoactivated carbene precursors. These diazirines are effective for the covalent surface modification of graphitic carbon and carbon nanotubes. This application is significant for developing advanced materials with customized surface properties (Lawrence et al., 2011).
Nitrenic Reactivity in Organic Synthesis
Diazirines like 3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine exhibit nitrenic reactivity, which is crucial in organic synthesis. The formation of N,N'-disubstituted amidines through interactions with other organic compounds demonstrates the utility of diazirines in synthesizing complex organic molecules (Kolářová et al., 2013).
Development of Peptide Photoaffinity Reagents
Diazirine derivatives are used in the creation of peptide photoaffinity reagents. These reagents can be incorporated into peptides and proteins, enabling studies of biomolecular interactions under physiological conditions. Such applications are vital in understanding protein functions and interactions (Shih & Bayley, 1985).
Chromogenic Diazirines for Photoaffinity Labeling
Chromogenic diazirines are synthesized for photoaffinity labeling in biochemical studies. These compounds facilitate the investigation of biological mechanisms by forming covalent bonds with target molecules, aiding in the understanding of molecular interactions in biological systems (Hatanaka et al., 1989).
Understanding Chemical Decomposition and Reactivity
Research into the thermal decomposition of diazirines contributes to the broader understanding of chemical reactivity and decomposition mechanisms. This knowledge is crucial in fields like materials science and chemical engineering, where control over chemical reactions and stability is essential (Liu et al., 2003).
Photo-cross-linking in RNA Research
Diazirine-containing RNA photo-cross-linking probes are significant in the study of microRNA targets. These probes enable the identification and analysis of RNA and microRNA interactions, contributing to our understanding of gene expression and regulation (Nakamoto & Ueno, 2014).
特性
IUPAC Name |
3-but-3-ynyl-3-(2-iodoethyl)diazirine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c1-2-3-4-7(5-6-8)9-10-7/h1H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVWLCIADFSFAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(N=N1)CCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101241931 | |
| Record name | 3H-Diazirine, 3-(3-butyn-1-yl)-3-(2-iodoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101241931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1450754-38-7 | |
| Record name | 3H-Diazirine, 3-(3-butyn-1-yl)-3-(2-iodoethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1450754-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Diazirine, 3-(3-butyn-1-yl)-3-(2-iodoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101241931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-{4-Aminobicyclo[2.2.2]octan-1-yl}acetic acid hydrochloride](/img/structure/B1381779.png)






